Cl2201
Overview
Description
Preparation Methods
The synthesis of Cl2201 involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1-naphthaldehyde and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired product, this compound.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Cl2201 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using nucleophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cl2201 is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology . It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, this compound is used in studies investigating the pharmacological effects of synthetic cannabinoids on the central nervous system .
Mechanism of Action
Cl2201 exerts its effects by binding to cannabinoid receptors in the brain, specifically the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2 . This binding leads to the activation of signaling pathways that modulate neurotransmitter release, resulting in the psychoactive effects associated with synthetic cannabinoids . The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation .
Comparison with Similar Compounds
Cl2201 is similar to other synthetic cannabinoids such as AM2201 and JWH-018 . this compound is unique due to the presence of a chlorine atom at the four position of the naphthalene group, which may influence its binding affinity and pharmacological effects . Other similar compounds include:
- AM2201: A potent synthetic cannabinoid with a fluorinated naphthalene group .
- JWH-018: One of the earliest synthetic cannabinoids, known for its high potency .
This compound’s unique structural features and binding properties make it a valuable compound for research in the field of synthetic cannabinoids .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-27(15-7-1-6-14-26)23-11-5-4-10-19(21)23/h2-5,8-13,16H,1,6-7,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVWWUOKKZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043070 | |
Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391486-12-6 | |
Record name | CL-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391486126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAB5UV995D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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